molecular formula C12H10N4OS3 B2690081 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 878697-28-0

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2690081
CAS RN: 878697-28-0
M. Wt: 322.42
InChI Key: VRNWPZNCTUJAHE-UHFFFAOYSA-N
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Description

The compound “2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It has a molecular weight of 241.31 . The IUPAC name for this compound is 2-((6-methyl-7H-7lambda3-thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, which include the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9N2O2S2/c1-5-2-6-8(14-3-7(12)13)10-4-11-9(6)15-5/h2,4,15H,3H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.31 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Activity

Research has focused on synthesizing various heterocyclic compounds incorporating thiadiazole moieties, demonstrating insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds, synthesized through complex chemical processes, highlight the potential for developing new insecticides based on heterocyclic chemistry (Fadda et al., 2017).

Antimicrobial and Antitumor Applications

Studies on thieno[2,3-d]pyrimidine derivatives have also shown significant antimicrobial and antitumor activities. These compounds, through various synthetic routes, have been evaluated for their effectiveness against a range of microbial strains and cancer cell lines, offering insights into the development of new therapeutic agents. The antimicrobial and antitumor potency of these compounds underscores the potential of thieno[2,3-d]pyrimidine derivatives in medical research and drug development (El Azab & Elkanzi, 2014; Hafez & El-Gazzar, 2017).

Crystallographic Studies and Molecular Design

Crystallographic studies of related compounds have provided detailed insights into their molecular structures, enabling the design of more effective drug molecules. Understanding the conformation and intramolecular interactions of these compounds aids in the development of targeted therapies with improved efficacy and reduced side effects (Subasri et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The inhibition of critical biological enzymes such as thymidylate synthase and dihydrofolate reductase by thieno[2,3-d]pyrimidine derivatives has been explored as a strategy for treating diseases. These enzyme inhibitors have shown promise as antitumor agents, highlighting the versatility of thieno[2,3-d]pyrimidine compounds in addressing complex biological targets (Gangjee et al., 2009).

Future Directions

The potential of pyrimidine moiety compounds, such as the one , is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS3/c1-7-4-8-10(14-6-15-11(8)20-7)19-5-9(17)16-12-13-2-3-18-12/h2-4,6H,5H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNWPZNCTUJAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

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